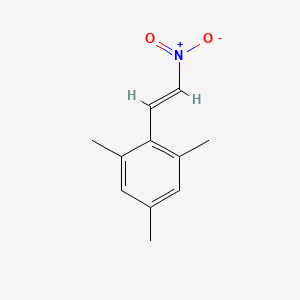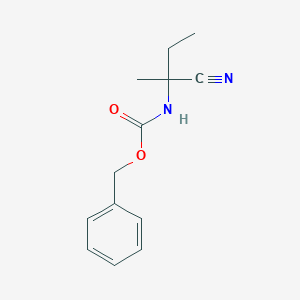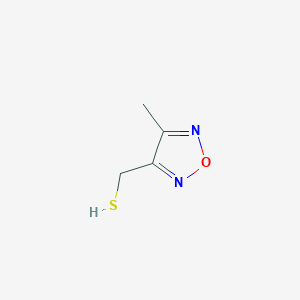![molecular formula C19H17F2NO4 B13506975 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2,2-difluoropropanoic acid](/img/structure/B13506975.png)
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2,2-difluoropropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2,2-difluoropropanoic acid is a derivative of alanine, a non-essential amino acid. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protective group for amino acids . The compound’s unique structure makes it valuable in various scientific research applications, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2,2-difluoropropanoic acid typically involves the protection of the amino group of alanine with the Fmoc groupThe reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) and reagents like isobutoxycarbonyl chloride (IBC-Cl) or acid chlorides .
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques. These methods ensure high purity and yield, making the compound suitable for various research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2,2-difluoropropanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorenylmethoxycarbonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide (NaN3) for azide formation, and palladium catalysts for C-H activation and C-C bond formation . The reactions are typically carried out under controlled temperatures and in the presence of organic solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can result in modified amino acid derivatives .
Wissenschaftliche Forschungsanwendungen
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2,2-difluoropropanoic acid has several scientific research applications:
Chemistry: Used in peptide synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on anabolic hormone secretion and muscle performance.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of ergogenic supplements and other dietary substances.
Wirkmechanismus
The mechanism of action of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2,2-difluoropropanoic acid involves its interaction with specific molecular targets and pathways. The compound influences the secretion of anabolic hormones and provides fuel during exercise, thereby enhancing physical and mental performance . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with various enzymes and receptors involved in metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoic acid: Another alanine derivative with similar protective groups.
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-alanine: A related compound used in peptide synthesis.
Uniqueness
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2,2-difluoropropanoic acid is unique due to the presence of the difluoropropanoic acid moiety, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C19H17F2NO4 |
|---|---|
Molekulargewicht |
361.3 g/mol |
IUPAC-Name |
3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-2,2-difluoropropanoic acid |
InChI |
InChI=1S/C19H17F2NO4/c1-22(11-19(20,21)17(23)24)18(25)26-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16H,10-11H2,1H3,(H,23,24) |
InChI-Schlüssel |
YMXRULFRKWSXRW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC(C(=O)O)(F)F)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13506900.png)
![6-Azaspiro[3.5]nonan-8-one](/img/structure/B13506906.png)
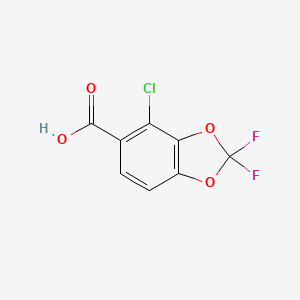
![Ethyl[(3-fluoro-4-methoxyphenyl)methyl]aminehydrochloride](/img/structure/B13506918.png)
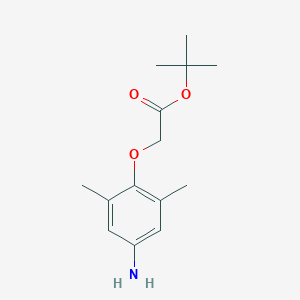
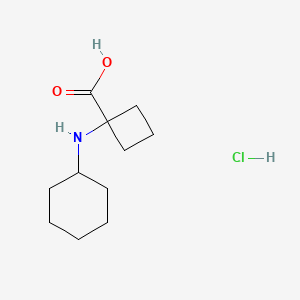
![1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-5-carboxylic acid](/img/structure/B13506935.png)
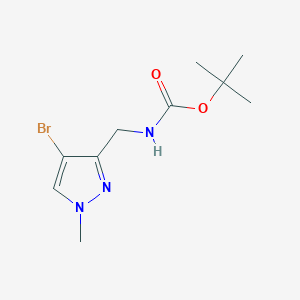
![(4aS,7aS)-1-[(5-methylthiophen-2-yl)methyl]-octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B13506948.png)
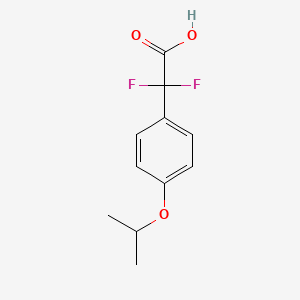
![3,6-Diazabicyclo[3.2.1]octan-7-onehydrochloride](/img/structure/B13506961.png)
